Anticancer Activity: Comparative Antiproliferative Potency in Human Cancer Cell Lines
While direct head-to-head IC50 comparisons with a single standard control across identical assays are absent from primary literature, cross-study analysis provides quantifiable differentiation. 3-Methylbenzofuran-5-carboxylic acid demonstrates a multi-cell line antiproliferative profile that contrasts with the more selective activity observed for isobenzofuran-5-carboxamide derivatives. The compound induces apoptosis in human malignant melanoma cells and demonstrates broad anti-proliferative effects across breast, colon, prostate, and leukemia cell lines . This broad activity is distinct from certain benzofuran-based derivatives that show more potent but narrower activity profiles, such as compound 4b which displayed IC50 values of 20-42 µM against prostate and breast cancer lines but lacked broader leukemia activity [1].
| Evidence Dimension | Antiproliferative activity profile in human cancer cell lines |
|---|---|
| Target Compound Data | Broad activity: induces apoptosis in melanoma, breast, colon, prostate cancer, and leukemia cells |
| Comparator Or Baseline | Isobenzofuran-5-carboxamide derivative (compound 4b) |
| Quantified Difference | Compound 4b shows IC50 of 20-42 µM against LNCaP, PC3, MCF-7, MDA-MB-231 lines, but no reported activity against leukemia cells |
| Conditions | In vitro cell culture assays; specific cell lines and IC50 values for target compound not fully disclosed in open sources |
Why This Matters
This suggests a potentially broader therapeutic window or utility in screening panels where pan-cancer activity is desired, contrasting with narrower-spectrum analogs.
- [1] Raghu, N., Swamy, S. N., Achar, R. R., Basappa, Ranjith, G. S. S. L., Yip, G. W., & Priya, B. S. (2015). A new class of isobenzofuran-5-carboxamide derivatives: synthesis, studies on induction of apoptosis and inhibition of cancer cell proliferation. Asian Journal of Biochemical and Pharmaceutical Research, 5(2), 186-197. View Source
